molecular formula C17H16FN3O3S2 B2710152 2-(1-((2-Fluorophenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole CAS No. 1797585-93-3

2-(1-((2-Fluorophenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole

Cat. No. B2710152
CAS RN: 1797585-93-3
M. Wt: 393.45
InChI Key: DOVICYPQULYTSX-UHFFFAOYSA-N
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Description

2-(1-((2-Fluorophenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C17H16FN3O3S2 and its molecular weight is 393.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A series of compounds including 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides have been synthesized. These compounds were screened against the butyrylcholinesterase enzyme and subjected to molecular docking studies to find ligand-binding affinity and orientation in active sites of human proteins. Important amino acid residues for binding were identified, suggesting potential therapeutic applications (Khalid et al., 2016).

Anticancer Activity

Several studies have focused on the synthesis and evaluation of 1,3,4-oxadiazole bearing compounds as anticancer agents. For instance, piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents. Compounds showed significant activity against cancer cell lines, indicating their potential as therapeutic agents (Rehman et al., 2018).

Antibacterial Activity

Compounds containing 1,3,4-oxadiazole moieties showed good antibacterial activities against rice bacterial leaf blight, indicating their potential as effective antibacterial agents in agricultural applications. In vivo and field trials demonstrated the effectiveness of these compounds in reducing bacterial leaf blight, alongside improvements in plant resistance markers (Shi et al., 2015).

Antimicrobial and Antitubercular Agents

A novel series of benzene sulfonamide pyrazole oxadiazole derivatives were synthesized and evaluated for their antimicrobial as well as antitubercular activity. Molecular docking studies against Mycobacterium tuberculosis enzyme were carried out to understand the potential of these compounds as antitubercular agents. Antibacterial activity against various strains was observed, highlighting the potential for treating tuberculosis and other bacterial infections (Shingare et al., 2022).

properties

IUPAC Name

2-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-5-thiophen-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O3S2/c18-14-5-1-2-6-15(14)26(22,23)21-8-3-4-12(10-21)16-19-20-17(24-16)13-7-9-25-11-13/h1-2,5-7,9,11-12H,3-4,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVICYPQULYTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2F)C3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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